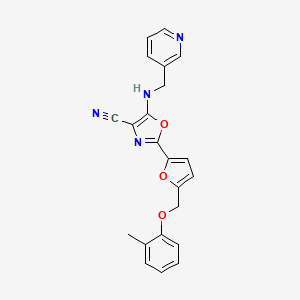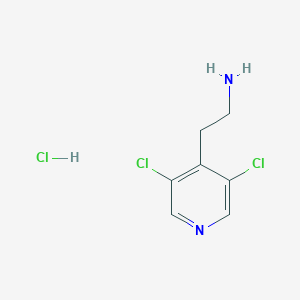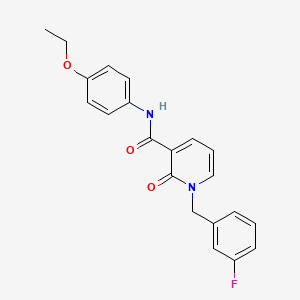![molecular formula C19H21N3O6S B2779799 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine CAS No. 278782-74-4](/img/structure/B2779799.png)
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine
カタログ番号 B2779799
CAS番号:
278782-74-4
分子量: 419.45
InChIキー: SYDQBDZGFMRTOY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The structure also suggests the presence of a benzodioxol group and a nitrophenyl group, both of which are common in various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The benzodioxol group would introduce aromaticity into the structure, and the nitrophenyl group could contribute to the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on several factors, including the presence and position of the nitrophenyl group, the nature of the benzodioxol group, and the properties of the piperazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .科学的研究の応用
Antimalarial Activity
- A study by Cunico et al. (2009) investigated the anti-malarial activity of certain piperazine derivatives, including structures similar to the compound . They highlighted the significance of specific substituents for generating activity against malaria (Cunico et al., 2009).
Antibacterial Efficacy
- Mekky and Sanad (2020) synthesized novel piperazine derivatives and evaluated their in-vitro antibacterial activities. They found that certain derivatives showed promising antibacterial efficacies against various bacterial strains, including E. coli and S. aureus (Mekky & Sanad, 2020).
- Wu Qi (2014) designed and synthesized piperazine derivatives with enhanced antibacterial activities. Their research indicated that specific derivatives exhibited better antibacterial activities at certain concentrations (Wu Qi, 2014).
Anticancer Properties
- Turov (2020) studied the anticancer activity of polyfunctional substituted 1,3-thiazoles, including those with a piperazine substituent. Some compounds demonstrated significant activity against various cancer cell lines (Turov, 2020).
Molecular Structure and Conformation
- Kavitha et al. (2014) conducted a study on the molecular structure and conformation of a hydrated salt related to the compound, focusing on its crystal structure and intermolecular interactions (Kavitha et al., 2014).
- Mahesha et al. (2019) analyzed closely related piperazine derivatives to understand their molecular structures and the impact on intermolecular interactions (Mahesha et al., 2019).
Antidepressant Effects
- Silanes et al. (2004) evaluated the antidepressant-like effects of piperazine-derived compounds in animal models. They found that certain derivatives exhibited promising results in reducing immobility time, suggesting their potential as antidepressants (Silanes et al., 2004).
Antioxidant Activity
- Mallesha and Mohana (2011) synthesized piperazine derivatives and evaluated their antioxidant activities. They found that specific compounds exhibited moderate antioxidant activity compared to standard drugs (Mallesha & Mohana, 2011).
将来の方向性
特性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S/c1-14-2-4-16(22(23)24)11-19(14)29(25,26)21-8-6-20(7-9-21)12-15-3-5-17-18(10-15)28-13-27-17/h2-5,10-11H,6-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDQBDZGFMRTOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

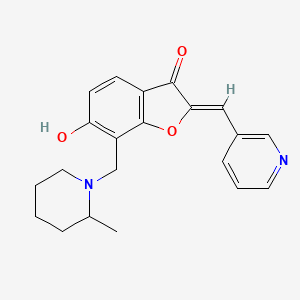
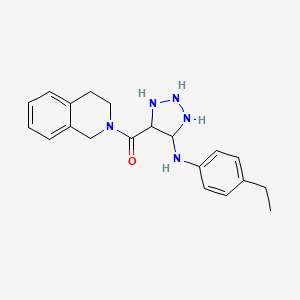
![3-Chloro-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2779718.png)
![3,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2779719.png)
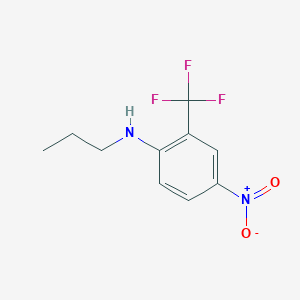
![2-[(E)-2-pyridin-2-ylvinyl]phenol](/img/structure/B2779721.png)

![N-(2-chloro-4-methylphenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2779724.png)
![5-[(Z)-(3-fluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B2779725.png)
![9-cyclohexyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2779727.png)
![2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate](/img/structure/B2779728.png)
